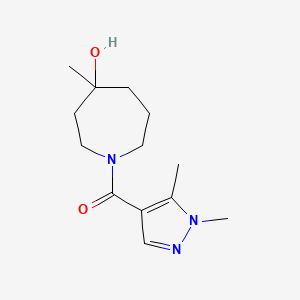![molecular formula C13H16ClNO3 B6644969 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPA is a derivative of naproxen and has been synthesized using various methods, including the Mannich reaction and the Steglich esterification.
Mecanismo De Acción
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid reduces inflammation and pain. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a relatively new compound and has not been extensively studied in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One area of interest is its potential use as a radioprotective agent. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to protect against radiation-induced damage in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in both animal and human studies. Finally, the potential use of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in combination with other drugs for the treatment of cancer should be investigated.
Conclusion
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a promising compound that has shown potential therapeutic applications as an anti-inflammatory and analgesic agent, as well as an antitumor agent. Its mechanism of action involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. With continued research, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid may prove to be a valuable tool in the treatment of inflammation, pain, and cancer.
Métodos De Síntesis
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized using the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, the amine used is isobutylamine, the ketone is 4-chloro-2-methylbenzoyl chloride, and formaldehyde is used as a source of the methylene group. The Steglich esterification method can also be used to synthesize 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid by reacting naproxen with 4-chloro-2-methylbenzoyl chloride and isobutylamine.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential use as a radioprotective agent.
Propiedades
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)11-5-4-10(14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJPGVZYGFYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)



![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
